9-(Methylaminomethyl)anthracene

Beschreibung

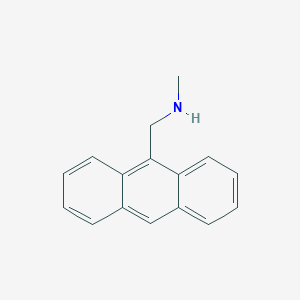

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-anthracen-9-yl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-17-11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVHTDZJMNUGQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994079 | |

| Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73356-19-1 | |

| Record name | 9-Anthracenemethanamine, N_methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073356191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Anthracen-9-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(Methylaminomethyl)anthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 9-(Methylaminomethyl)anthracene (MAMA)

The synthesis of this compound can be achieved through a few established pathways, primarily involving the reaction of a suitable anthracene (B1667546) precursor with methylamine (B109427) or its equivalent.

Precursor Chemistry and Reaction Pathways

Two primary precursors are commonly utilized for the synthesis of MAMA: 9-anthraldehyde (B167246) and 9-(chloromethyl)anthracene (B151802). chemdad.com

One synthetic route involves the reductive amination of 9-anthraldehyde with methylamine. lookchem.com This reaction typically proceeds in the presence of a reducing agent. For instance, a reported method involves the use of hydrogen gas and a platinum on activated charcoal catalyst in a methanol (B129727) and water solvent system. lookchem.com This pathway first forms an intermediate imine (a Schiff base) from the condensation of the aldehyde and the amine, which is then subsequently reduced to the final secondary amine product.

Another common and effective method is the nucleophilic substitution of 9-(chloromethyl)anthracene with methylamine. chemdad.com In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the C-N bond. A specific example of this reaction employs potassium carbonate and potassium iodide in a mixed solvent system of methanol and N,N-dimethyl-formamide at room temperature. chemicalbook.com

Optimization of Synthetic Yield and Purity

The efficiency and cleanliness of MAMA synthesis are crucial for its subsequent applications. Optimization strategies often focus on reaction conditions and purification methods.

For the reductive amination of 9-anthraldehyde, a reported yield is 38%. lookchem.com The choice of catalyst and control of reaction parameters such as temperature and pressure are critical for maximizing the yield and minimizing side products.

The nucleophilic substitution route starting from 9-(chloromethyl)anthracene has been reported to achieve a yield of 47%. lookchem.comchemicalbook.com The selection of the base and solvent system plays a significant role in this method. The use of potassium carbonate provides a solid base that can be easily filtered off, while the addition of potassium iodide can facilitate the reaction, likely through an in-situ Finkelstein reaction to form the more reactive 9-(iodomethyl)anthracene. The reaction is typically carried out at a controlled temperature of 20°C for a duration of 3 hours. lookchem.comchemicalbook.com

Post-synthesis purification is essential to obtain MAMA of high purity (typically >95% or 99%). lgcstandards.comsigmaaldrich.com Common purification techniques would include recrystallization or column chromatography to remove unreacted starting materials and byproducts. The final product is a solid with a melting point in the range of 57-59 °C. sigmaaldrich.comsigmaaldrich.com

Derivatization Strategies of the Aminomethyl Moiety

The secondary amine of the methylaminomethyl group in MAMA is a versatile functional handle that allows for a variety of chemical modifications. These derivatization strategies enable the synthesis of a broader range of anthracene-based compounds with tailored properties.

Formation of Urea (B33335) Derivatives

The reaction of the secondary amine in MAMA with isocyanates provides a straightforward route to the formation of urea derivatives. This reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. MAMA has been noted as a reagent for determining isocyanates in air by forming these stable urea derivatives, which can then be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. lookchem.comsigmaaldrich.comscientificlabs.com

Table 1: Examples of Urea Derivatives from MAMA

| Isocyanate Reactant | Resulting Urea Derivative Structure |

|---|---|

| Phenyl Isocyanate | 1-(anthracen-9-ylmethyl)-1-methyl-3-phenylurea |

N-Acylation Reactions

N-acylation is another common transformation of the aminomethyl group in MAMA. This reaction typically involves treating MAMA with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the acidic byproduct. This results in the formation of an amide.

Table 2: Examples of N-Acylated Derivatives of MAMA

| Acylating Agent | N-Acylated Product Structure |

|---|---|

| Acetyl Chloride | N-(anthracen-9-ylmethyl)-N-methylacetamide |

Schiff Base Formation with Carbonyl Compounds

While the secondary amine of MAMA itself cannot directly form a stable Schiff base, it's important to note the relevance of Schiff base formation in the context of anthracene derivatives. Schiff bases are typically formed from the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netsysrevpharm.org For instance, related research has demonstrated the synthesis of Schiff bases from the reaction of 9-anthraldehyde with various primary amines. sysrevpharm.orgnih.gov These reactions involve the formation of a C=N (imine) bond. researchgate.net The synthesis of new Schiff base derivatives containing an anthracene moiety has been an active area of research. sphinxsai.comnih.gov

Although MAMA is a secondary amine, it is synthesized from precursors that are directly involved in Schiff base chemistry. For example, the synthesis of MAMA can start from 9-anthraldehyde, which readily undergoes condensation with primary amines to form Schiff bases. lookchem.com

Photochemical Reactivity and Transformations

The anthracene moiety is renowned for its rich photochemistry, primarily characterized by its ability to undergo photodimerization. This reactivity is a central feature of this compound and is significantly influenced by its environment.

The [4+4] photocyclodimerization is a hallmark reaction of anthracene and its derivatives, involving the cycloaddition across the 9 and 10 positions of two molecules upon UV irradiation. researchgate.net For this compound, also known as MAMA, this photoreactivity is highly dependent on the physical state of the compound. worktribe.comresearchgate.netnih.gov

In ethanol (B145695) solution, irradiation with UV light at a wavelength of 365 nm leads to the quantitative formation of the [4+4] cycloaddition photoproduct. worktribe.comresearchgate.netnih.gov This efficient reaction highlights the mobility and favorable collision geometries available to the molecules in solution.

Conversely, in the solid state, this compound is photoreactively inert. worktribe.comresearchgate.netnih.gov X-ray diffraction studies reveal that the lack of reactivity is due to an unfavorable crystal packing, where the anthracene moieties are not oriented correctly for the cycloaddition to occur. worktribe.comresearchgate.net This phenomenon is not uncommon; the solid-state reactivity of many crystalline anthracene derivatives is dictated by topochemical factors, meaning the product structure is determined by the monomer orientation in the crystal lattice. researchgate.net For example, solid-state photodimerization of 9-methylanthracene (B110197) yields only the trans dimer, whereas both cis and trans dimers are formed in a benzene (B151609) solution. nih.gov

Table 2: Photocyclodimerization of this compound (MAMA)

| Medium | Reactivity upon UV Irradiation (λ = 365 nm) | Outcome | Reference |

|---|---|---|---|

| Ethanol Solution | High | Quantitative formation of the [4+4] cyclodimer. | worktribe.comresearchgate.netnih.gov |

| Solid State (Crystal) | Not Observed | Unfavorable molecular orientation in the crystal lattice prevents the reaction. | worktribe.comresearchgate.netnih.gov |

| Gel Medium | Partial and Slow | Limited mobility and unfavorable orientation lead to inefficient conversion. | researchgate.netnih.gov |

The challenge of activating the [4+4] photocyclodimerization of this compound in the solid state can be overcome through supramolecular chemistry. By forming complexes with silver(I) salts, the photoreactivity of MAMA can be "switched on." worktribe.comresearchgate.netnih.gov

When this compound is complexed with silver(I) hexafluorophosphate (B91526) (AgPF₆), silver(I) tetrafluoroborate (B81430) (AgBF₄), or silver(I) nitrate (B79036) (AgNO₃), the resulting crystal structures exhibit a mutual orientation of the anthracene fragments that is favorable for the [4+4] cycloaddition. worktribe.comresearchgate.net This pre-organization within the crystal lattice enables the photoreaction to proceed in the solid state upon irradiation. worktribe.comresearchgate.netnih.gov This demonstrates how host-guest complexation can be a powerful tool to control and facilitate reactions in the solid phase that are otherwise forbidden. researchgate.net

This principle extends to other systems. For instance, cucurbit[n]uril (CB[n]) macrocycles can act as supramolecular nanoreactors. nih.govrsc.org CB rsc.org has been shown to promote the photodimerization of other 9-substituted anthracene derivatives in water with high selectivity and yield, while CB scientificlabs.com can induce an entirely different reaction pathway, leading to photosolvolysis. nih.govrsc.org

Beyond dimerization, the photophysics of anthracene derivatives involves a complex series of unimolecular processes and excited-state dynamics. Upon absorption of a photon, the molecule is promoted to an excited electronic state, typically a locally excited (LE) state characteristic of the anthracene chromophore. nih.gov The subsequent relaxation pathways are highly sensitive to the molecular structure and the surrounding environment, particularly solvent polarity. nih.govepa.gov

For molecules with conformational flexibility, such as those with rotatable bonds, ultrafast structural relaxation can occur on a sub-picosecond timescale. epa.gov In studies of 9,9'-bianthryl, this involves an unhindered torsional relaxation out of the initial Franck-Condon geometry. epa.gov Following this initial relaxation, solvent-dependent processes often take over. In polar solvents, these systems can evolve into a twisted intramolecular charge-transfer (TICT) state, which is stabilized by the polar environment. tudublin.ieresearchgate.net

The excited-state dynamics can be tracked using transient absorption spectroscopy, which monitors the evolution of excited states in real-time. epa.govtudublin.ie For example, in substituted bianthrones, a transient absorption assigned to a twisted state evolves within 10 picoseconds after excitation. tudublin.ie In some symmetric quadrupolar anthracene derivatives, an initially symmetric excited state can undergo symmetry breaking in polar solvents, where the excitation localizes onto one branch of the molecule. rsc.org While specific studies on the unimolecular photochemistry of this compound are limited, these general principles derived from closely related anthracene compounds are expected to apply, suggesting a rich and solvent-dependent excited state behavior.

Photophysical and Spectroscopic Investigations

Fluorescence Spectroscopy and Quantum Yield Studies.researchgate.net

The fluorescence properties of anthracene (B1667546) derivatives, including 9-(Methylaminomethyl)anthracene, are a central area of research. These studies often involve examining the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process. For instance, the fluorescence quantum yield of 9-(N,N-dimethylamino)anthracene (9-DMA), a related compound, is observed to decrease as the solvent polarity increases from cyclohexane (B81311) to acetonitrile. iitkgp.ac.in However, in water, the quantum yield is higher than in methanol (B129727), despite water's higher polarity. iitkgp.ac.in The fluorescence lifetimes of both long- and short-lived species of 9-DMA are noted to be higher in viscous solvents like ethylene (B1197577) glycol and glycerol. iitkgp.ac.in

To further illustrate the effect of viscosity, the fluorescence lifetime of 9-DMA has been measured in aqueous solutions with varying sucrose (B13894) concentrations. iitkgp.ac.in The results show that the fluorescence lifetime of the long-lived component increases with the viscosity of the medium. iitkgp.ac.in

Table 1: Fluorescence Quantum Yields (Φf) and Lifetimes (τf) of 9-(N,N-dimethylamino)anthracene in Various Solvents

| Solvent | Φf | τf (ns) |

| Cyclohexane | 0.54 | 10.2 |

| Acetonitrile | 0.04 | 1.2 |

| Methanol | 0.09 | 2.5 |

| Water | 0.12 | 3.1 |

| Ethylene Glycol | - | 4.8 (long-lived) |

| Glycerol | - | 6.5 (long-lived) |

Note: This table is based on data for the related compound 9-(N,N-dimethylamino)anthracene and is illustrative of the types of studies conducted on similar anthracene derivatives. iitkgp.ac.in

The surrounding solvent medium can significantly impact the fluorescence emission of anthracenic compounds. This phenomenon, known as solvatochromism, is characterized by a shift in the emission wavelength depending on the solvent's polarity and viscosity. iitkgp.ac.innih.gov For example, the fluorescence spectra of 9-(N,N-dimethylamino)anthracene exhibit dual emission bands in various solvents. iitkgp.ac.in An increase in solvent polarity generally leads to a decrease in fluorescence quantum yield. iitkgp.ac.in However, the relationship is not always linear, as observed in the case of water and methanol. iitkgp.ac.in The viscosity of the solvent also plays a crucial role, with more viscous environments leading to longer fluorescence lifetimes. iitkgp.ac.in

UV-Vis Absorption Spectroscopy in Various Media.sigmaaldrich.comomlc.orgresearchgate.net

UV-Vis absorption spectroscopy is a fundamental technique used to characterize the electronic transitions in molecules like this compound. sigmaaldrich.com The absorption spectra of anthracene derivatives typically show characteristic bands corresponding to π-π* transitions within the anthracene core. researchgate.net The position and intensity of these bands can be influenced by the solvent environment. researchgate.net For instance, the absorption spectra of 9-(N,N-dimethylamino)anthracene have been studied in a range of organic solvents and water, revealing both a local and an underlying charge-transfer band. iitkgp.ac.in this compound itself has been utilized as a model drug to study enzymatic degradation effects on its release behaviors using UV-Vis spectroscopy. sigmaaldrich.comalkalisci.comscientificlabs.co.uksigmaaldrich.com

Luminescence Enhancement and Quenching Phenomena.alkalisci.comaatbio.com

The luminescence of anthracene derivatives can be either enhanced or quenched by various external factors. Quenching, a process that decreases fluorescence intensity, can occur through mechanisms such as photoinduced electron transfer or energy transfer to a quencher molecule. chalcogen.ro For instance, the fluorescence of anthracene can be quenched by nitroaromatic compounds. chalcogen.ro Conversely, luminescence enhancement can be achieved by restricting intramolecular motions that would otherwise lead to non-radiative decay. This is the principle behind aggregation-induced emission (AIE), where the fluorescence of certain dyes intensifies upon aggregation. nih.gov The presence of metal ions or protons can also lead to an enhancement in the fluorescence intensity of some dye systems by disallowing a photoinduced electron transfer process. researchgate.net

Time-Resolved Photophysical Studies

Time-resolved fluorescence spectroscopy provides valuable insights into the excited-state dynamics of molecules. These studies measure the decay of fluorescence over time, yielding information about fluorescence lifetimes and the presence of different excited species. For example, the fluorescence decay of 9-(N,N-dimethylamino)anthracene is complex and can be described by a dual-exponential decay in many solvents, indicating the presence of at least two distinct emissive states. iitkgp.ac.in The lifetimes of these states are sensitive to solvent polarity and viscosity. iitkgp.ac.in In contrast, the protonated form of the molecule exhibits a single exponential decay with a significantly longer lifetime. iitkgp.ac.in

Characterization by Advanced Spectroscopic Techniques

A variety of advanced spectroscopic techniques are employed to fully characterize the structure and properties of this compound and related compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. nih.gov Single-crystal X-ray diffraction is another powerful technique that provides detailed information about the molecular and solid-state structures of these compounds. mdpi.combeilstein-journals.org These methods are crucial for confirming the chemical structure and understanding the intermolecular interactions that govern the material's properties in the solid state. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its molecular framework.

¹H NMR spectroscopy reveals the presence and connectivity of hydrogen atoms in the molecule. The aromatic protons of the anthracene core typically appear in the downfield region of the spectrum, between δ 7.39 and 8.00 ppm. The chemical shifts and coupling patterns of these protons are indicative of their specific positions on the anthracene ring system. The protons of the methylaminomethyl group (-CH₂NHCH₃) exhibit distinct signals. For instance, in related anthracene derivatives, the methylene (B1212753) protons adjacent to the aromatic ring and the amine group show specific chemical shifts that are crucial for structural confirmation.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound displays a series of signals corresponding to the different carbon environments within the anthracene moiety and the methylaminomethyl substituent. nih.gov The carbon atoms of the aromatic rings resonate at characteristic downfield shifts, while the aliphatic carbons of the methyl and methylene groups appear at upfield positions.

¹H NMR Spectral Data

| Proton Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.39 - 8.00 |

¹³C NMR Spectral Data

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | Characteristic downfield region |

| Methylene Carbon (-CH₂-) | Upfield region |

| Methyl Carbon (-CH₃) | Upfield region |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its specific bonds.

The spectrum typically shows strong bands in the aromatic region, corresponding to C-H stretching and C=C ring stretching vibrations of the anthracene core. researchgate.net The presence of the methylaminomethyl group is confirmed by several key absorptions. The N-H stretching vibration of the secondary amine appears in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the methylene and methyl groups are observed in the 2800-3000 cm⁻¹ range. Furthermore, the C-N stretching vibration can be identified in the fingerprint region of the spectrum. The spectrum can be obtained using techniques such as a Mull or ATR-IR. nih.gov

FT-IR Spectral Data

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| Aromatic C=C Stretch | ~1625, 1520, 1450 |

| C-N Stretch | Fingerprint Region |

Mass Spectrometry (e.g., MALDI-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized. nih.gov

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 221.30 g/mol . sigmaaldrich.com The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule may involve the loss of the methyl group or cleavage of the bond between the methylene group and the anthracene ring, resulting in characteristic fragment ions. For instance, a prominent peak might be observed at m/z 191, corresponding to the anthracen-9-ylmethyl cation. nih.gov The precise mass measurement obtained from high-resolution mass spectrometry can be used to confirm the elemental formula of the compound. nih.gov

Mass Spectrometry Data

| Technique | Key Findings |

|---|---|

| GC-MS | Molecular Ion (M⁺) at m/z ≈ 221. nih.gov |

| Top peak at m/z 221, second highest at m/z 191. nih.gov |

Applications in Sensing and Detection Systems

Fluorescent Chemosensors for Metal Ions

Derivatives of 9-(Methylaminomethyl)anthracene have been explored as fluorescent chemosensors for the detection of various metal ions. The core principle of their function lies in the modulation of the anthracene (B1667546) moiety's fluorescence upon binding to a specific metal cation.

Selective Detection of Specific Cations (e.g., Cu²⁺, Zn²⁺, Hg²⁺, Cr³⁺)

While specific studies detailing the use of this compound itself for the selective detection of Cu²⁺, Zn²⁺, Hg²⁺, and Cr³⁺ are not extensively available in the provided search results, the broader class of anthracene-based fluorescent chemosensors demonstrates the potential for such applications. For instance, systems incorporating anthracene are designed to detect ions like zinc and copper. The general strategy involves creating a sensor molecule where a receptor unit, capable of selectively binding a target metal ion, is linked to the this compound fluorophore. The binding event then triggers a change in the fluorescence signal.

Mechanism of Fluorescence Response (e.g., PET, ICT)

The fluorescence response in chemosensors derived from this compound and similar anthracene-based systems is often governed by mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET): In a typical PET sensor, the molecule consists of a fluorophore (the anthracene unit), a spacer, and a receptor. nih.gov In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the excited fluorophore, quenching the fluorescence. nih.gov When the receptor binds to a target analyte, such as a metal ion, its electron-donating ability is suppressed. nih.gov This inhibition of PET "turns on" the fluorescence of the anthracene moiety. nih.gov The design of these sensors can be guided by the redox potentials of the fluorophore and the receptor. almacgroup.com

Intramolecular Charge Transfer (ICT): ICT-based sensors involve a donor-acceptor system within the same molecule. rsc.org Upon photoexcitation, an electron moves from an electron-donating part of the molecule to an electron-accepting part, leading to a charge-separated excited state. rsc.orgrsc.org This ICT state often has different fluorescence properties (e.g., a shift in emission wavelength) compared to the locally excited state. rsc.org The binding of a metal ion can influence the efficiency of the ICT process, resulting in a detectable change in the fluorescence spectrum. rsc.org

Detection Limits and Response Time

Specific data on the detection limits and response times for this compound as a chemosensor for metal ions is not detailed in the provided search results. However, for the broader category of anthracene-based fluorescent sensors, these parameters are critical performance metrics. For example, some systems have been developed to detect metal ions with high sensitivity.

pH Sensing Applications

The modular nature of PET sensors makes them suitable for pH sensing. almacgroup.com In a PET-based pH sensor, a receptor with a proton-binding site is attached to the anthracene fluorophore. The protonation state of the receptor, which is dependent on the pH of the solution, modulates the PET process and, consequently, the fluorescence intensity. nih.gov This allows for the development of "off-on" fluorescent switches that respond to changes in proton concentration. nih.gov

Derivatizing Reagent for Analytical Chemistry

This compound (MAMA) is a well-established derivatizing reagent in analytical chemistry, particularly for the determination of isocyanates. rsc.orgsigmaaldrich.comscientificlabs.com Derivatization is a crucial step in the analysis of isocyanates as it converts these highly reactive and often non-volatile compounds into stable, easily detectable derivatives. rsc.org

Determination of Isocyanates via HPLC-Fluorescence Detection

MAMA is employed as a reagent to convert isocyanates into their corresponding urea (B33335) derivatives. rsc.org These derivatives are highly fluorescent and possess strong UV absorption, making them ideal for detection by High-Performance Liquid Chromatography (HPLC) coupled with either a fluorescence or a UV detector. rsc.orggoogle.com

This method offers high sensitivity, with one study reporting a detection limit of 1 × 10⁻⁴ mg m⁻³ for a 15-liter air sample for isocyanates such as 2,4-TDI, 2,6-TDI, HDI, and MDI. rsc.org The sensitivity of the MAMA-based method has been reported to be ten to twenty-fold better than some previously used reagents. rsc.org

However, it is important to note that the reactivity of MAMA with isocyanates is a key factor in its application. It has been observed that other reagents, such as 1-(9-anthracenylmethyl)piperazine (MAP), can react faster with isocyanates than MAMA. rsc.org Additionally, potential interferences, such as the reaction of phosgene (B1210022) with MAMA, need to be considered in certain analytical scenarios. rsc.org

Below is a table summarizing the relative performance of MAMA compared to other derivatizing reagents for isocyanates:

| Reagent | Relative Reactivity with Phenyl Isocyanate | Average Fluorescence Response |

| 1-(9-anthracenylmethyl)piperazine (MAP) | 100 | 100 +/- 32.6% |

| 1-(2-methoxyphenyl)piperazine (MOPP) | 88 | Not Available |

| This compound (MAMA) | 25 | 41.0 +/- 58.8% |

| Tryptamine (TRYP) | 30 | 2.27 +/- 15.6% |

This table is based on data from a study comparing different derivatizing reagents. sigmaaldrich.com

Potential in Glucose Sensing (via derivatives like AB)

While this compound itself is not used for glucose sensing, its core structure is a vital component in the development of advanced fluorescent glucose sensors. These sensors are typically derivatives where the aminomethyl group is further functionalized to incorporate boronic acid moieties, creating anthracene-boronic acid (AB) type sensors.

The fundamental principle relies on the reversible covalent binding between the boronic acid group and the diol groups present in glucose. sigmaaldrich.com This interaction modulates a PET process between the boronic acid's nitrogen atom and the anthracene fluorophore. In the absence of glucose, the sensor's fluorescence is quenched. Upon binding to glucose, the boronic acid changes its electronic properties and conformation, which disrupts the PET quenching pathway and "turns on" the fluorescence of the anthracene unit. The intensity of the emitted light is proportional to the glucose concentration.

Researchers have designed various anthracene-based boronic acid derivatives to optimize performance for physiological conditions. For example, by introducing specific substituents to the anthracene or phenylboronic acid components, properties like water solubility, pKa of the boronic acid, and binding affinity for glucose can be fine-tuned. scientificlabs.comalkalisci.com

Interactive Table 3: Examples of Anthracene-Boronic Acid (AB) Derivative Glucose Sensors

These developments highlight the critical role of the 9-(aminomethyl)anthracene scaffold in creating sophisticated chemosensors for important biological analytes like glucose. sigmaaldrich.com

Interactions with Biomolecules and Biological Systems

DNA Interaction Studies

The planar aromatic structure of the anthracene (B1667546) core in 9-(Methylaminomethyl)anthracene allows it to interact with the double helix of DNA, a characteristic that has prompted numerous investigations into its binding mechanisms, photocleavage capabilities, and the environmental factors influencing these interactions.

This compound and its close analogs primarily interact with DNA through intercalation, where the flat anthracene ring inserts itself between the base pairs of the DNA double helix. The positively charged aminomethyl side chain plays a crucial role in stabilizing this interaction through electrostatic attraction with the negatively charged phosphate (B84403) backbone of DNA.

Research on closely related anthracene derivatives provides insights into the nuances of this binding. For instance, a study on anthracene-9-carbonyl-N1-spermine revealed that it can intercalate into A-T rich regions of DNA in at least two different orientations, from both the major and minor grooves. nih.gov In contrast, with G-C rich sequences, intercalation likely occurs only from the major groove. nih.gov Further studies with calf thymus DNA indicated that GC-rich sites are the first to be occupied. nih.gov The binding affinity is significant; a newly synthesized anthracene intercalator demonstrated a high binding constant (Kb) of 4.0 x 10(4) M-1 with calf thymus DNA, an affinity attributed to enhanced electrostatic interactions and noted to be higher than that of the related 9-aminomethylanthracene. nih.gov

The structure of the side chain also influences selectivity. Studies on anthracene derivatives appended to a cyclen macrocycle showed that a mono-anthryl compound exhibits distinct selectivity for C-G base pairs. rsc.org However, a bis-anthryl derivative demonstrated a more complex, multiple-binding mode that includes both groove binding and partial intercalation, resulting in a significantly higher binding affinity. rsc.org This suggests that while the anthracene core is the primary intercalating agent, the nature and charge of the side chain fine-tune the binding strength and base pair selectivity.

Anthracene-based compounds are recognized as potent photosensitizers, a property that extends to this compound. When excited by light, typically in the UV-A range, these molecules can induce cleavage of DNA strands. rroij.com This process is mediated by the generation of reactive oxygen species (ROS).

The mechanism can proceed through two primary pathways:

Type I Pathway: The excited photosensitizer abstracts hydrogen atoms from the deoxyribose sugar in the DNA backbone, which leads to the formation of alkali-labile sites and direct strand breaks.

Type II Pathway: The excited photosensitizer transfers its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen then preferentially oxidizes guanine (B1146940) bases in the DNA, a key target for photo-oxidative damage.

The efficiency of DNA photocleavage is linked to the excited-state properties of the anthracene derivative. nih.gov For example, some methyl-substituted benz[a]anthracenes undergo photo-oxidation to form quinone products, which are even more potent DNA photocleaving agents than the parent compounds. nih.gov The potential for (9-anthryl) ammonium (B1175870) chloride, a compound structurally similar to this compound, to cleave DNA has been highlighted. rroij.com Research has demonstrated that some anthracene derivatives can completely cleave DNA at micromolar concentrations upon irradiation. rroij.com

The electrostatic component of the binding between the cationic this compound and the anionic DNA helix makes this interaction sensitive to the ionic strength of the surrounding medium. Generally, as the concentration of salt (e.g., NaCl or KCl) in the solution increases, the ability of photosensitizers to bind to DNA is diminished. This is because the salt cations compete with the cationic side chain of the anthracene compound for interaction with the DNA phosphate backbone, effectively shielding the charge and weakening the binding affinity.

This principle was the focus of a study on 9-aminomethylanthracene dyes, which aimed to observe DNA photocleavage in the presence of physiological salt concentrations. For other intercalating agents like quinoline (B57606) derivatives, increasing ionic strength was found to increase the apparent DNA unwinding angle. nih.gov This suggests that at low ionic strengths, there is more competitive, non-intercalative binding, which is reduced as the salt concentration rises, favoring the more structurally definitive intercalation. nih.gov However, for some compounds with lower binding constants, examination at higher ionic strengths is not possible due to the significant weakening of the interaction. nih.gov

Use as a Model Drug in Enzymatic Degradation Studies

This compound (often abbreviated as MAMA) has been explicitly utilized as a model drug to study the effects of enzymatic degradation on drug release behaviors. sigmaaldrich.com In these studies, techniques such as UV-Vis spectroscopy are employed to monitor the release of the compound from a carrier system as it is broken down by enzymes. sigmaaldrich.com

The anthracene core itself is susceptible to metabolism by certain enzyme systems. For example, liver microsomes containing enzymes like epoxide hydrolases can metabolize related compounds such as 8-methylbenz[a]anthracene, leading to the formation of diol products. nih.gov This indicates that the core structure of this compound could be a substrate for metabolic enzymes, a critical factor in its pharmacokinetic profile and potential therapeutic use.

Bioimaging Probe Development

The inherent fluorescence of the anthracene moiety makes it a valuable fluorophore for developing probes for bioimaging. rsc.orgmdpi.com Derivatives of anthracene are being actively explored for their potential to visualize cellular structures and processes. rsc.org

A key mechanism relevant to this compound is photo-induced electron transfer (PET). In its ground state, the fluorescence of the anthracene core can be quenched by an electron transfer from the lone pair of electrons on the side-chain nitrogen atom. rroij.com However, if this nitrogen atom interacts with a proton (H⁺) or a metal cation, this PET process is inhibited, causing a "turn-on" of strong fluorescence. rroij.com This property makes such compounds excellent candidates for developing sensors that light up in specific chemical environments.

Research has shown that novel anthracene derivatives can act as effective cellular imaging agents, capable of staining the entire cellular compartment, offering a different perspective than dyes that only stain the nucleus. rsc.org Furthermore, advanced materials such as organic afterglow nanoparticles (OANs) based on trianthracene derivatives are considered leading candidates for deep-tissue imaging applications. mdpi.com

Potential in Pharmaceutical Applications

The anthracene scaffold is present in several biologically active molecules, and derivatives of this compound have shown significant promise in pharmaceutical development. A particularly well-documented area is its application in neuroscience.

A close, non-aromatic analog, 9-Aminomethyl-9,10-dihydroanthracene (AMDA) , is known as a potent and highly selective antagonist for the 5-HT₂A serotonin (B10506) receptor. nih.govwikipedia.org This compound has served as a critical lead structure for the development of a large family of related derivatives, with research focused on understanding the geometry-affinity relationships to create agents with even greater potency and selectivity. nih.govwikipedia.orgnih.gov Studies on various AMDA analogs have been conducted to probe the steric and electronic requirements of the 5-HT₂A and H₁ receptor binding sites. nih.govresearchgate.net

Beyond neuroscience, other anthracene derivatives have been investigated for their antitumor properties. nih.govnih.gov Compounds such as bisantrene (B1209513) and various anthracene-9,10-diones have been the subject of anticancer research, with their mechanism often linked to their ability to intercalate into DNA. nih.govnih.gov

Cytotoxicity against Carcinoma Cell Lines

While direct cytotoxic data for this compound is not extensively detailed in the provided context, studies on its close analogs, particularly derivatives of 9-methylanthracene (B110197), demonstrate significant antitumor activities against various cancer cell lines. nih.gov For instance, a series of anthracenyl skeleton compounds were synthesized and evaluated for their cytotoxic effects. nih.gov

Several of these compounds exhibited potent anti-glioma activity against U87 cells, with some showing IC₅₀ values below 2 µM. nih.gov Notably, one derivative, compound 13e, displayed the best anti-glioma activity with an IC₅₀ value of 0.53 µM. nih.gov This same compound also showed efficacy against HeLa (cervical cancer) and MCF-7 (breast cancer) cells, with IC₅₀ values of 1.63 µM and 0.97 µM, respectively. nih.gov This activity profile was comparable to the established chemotherapeutic drug Doxorubicin (Dox). nih.gov The preferential cytotoxicity of some anthracene-based compounds, such as 9-methoxy-N2-methylellipticinium acetate (B1210297) (MMEA), against human brain tumor cell lines has been noted, correlating with higher intracellular drug accumulation in these sensitive cells. nih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| U87 | Glioblastoma | 0.53 |

| HeLa | Cervical Cancer | 1.63 |

| MCF-7 | Breast Cancer | 0.97 |

Antitumor Mechanisms (DNA synthesis inhibition, apoptosis)

The antitumor activity of anthracene derivatives is linked to specific molecular mechanisms, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Mechanistic studies on the potent analog, compound 13e, revealed that it functions as a p53 activator. nih.gov The tumor suppressor protein p53 is often inactivated in cancer cells by proteins like MDM2 and its homolog MDM4. nih.gov

Compound 13e was found to suppress the expression of the MDM4 protein. nih.gov This action leads to an upregulation of the p53 protein level, restoring its function. nih.gov The restored p53 activity then induces cell cycle arrest, specifically at the G2/M phase, and triggers apoptosis. nih.gov Flow cytometry analysis confirmed that this compound dose-dependently increased apoptosis in U87 glioblastoma cells, with 2 µM of the compound inducing apoptosis in 25.9% of the cell population. nih.gov This mechanism of reactivating the p53 pathway represents a promising strategy for cancer therapy. nih.gov

Structure-Activity Relationships in Drug Design

The biological activity of anthracene-based compounds is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies help in designing more potent and selective drugs. For anthracenyl skeleton compounds, the nature of the substituents plays a critical role in their antitumor efficacy. nih.gov

For example, research has shown that having methyl and ethyl groups on the anthracene core may be crucial for anti-cervical cancer activity. nih.gov Conversely, substituting with a bromo group resulted in a one- to two-fold reduction in activity against the same cell lines. nih.gov This highlights the sensitivity of the biological activity to small chemical modifications. Broader studies on related tricyclic structures like 9-(aminomethyl)-9,10-dihydroanthracene further emphasize how structural changes influence interactions with biological targets, such as serotonin receptors, suggesting that even similar scaffolds can bind to receptors in distinct ways based on their specific conformation and substitutions. nih.gov

Integration into Prodrug Applications

This compound (MAMA) has been utilized as a model drug in studies exploring prodrug strategies. sigmaaldrich.com Specifically, it was used to investigate the effect of enzymatic degradation on drug release behaviors, a key aspect of prodrug activation. sigmaaldrich.com The use of MAMA in such studies helps in understanding how to design carriers or modify drug structures to ensure that the active compound is released at the desired site and time, optimizing therapeutic outcomes. sigmaaldrich.com

Reaction with Singlet Oxygen (¹O₂) as a Chemical Trap

Beyond its biological interactions, the anthracene nucleus possesses a distinct chemical reactivity that makes it a valuable tool in photochemical studies. Anthracene and its derivatives are well-known for their ability to act as chemical traps for singlet molecular oxygen (¹O₂), a highly reactive form of oxygen implicated in both cellular damage and photodynamic therapy. rsc.orgias.ac.innih.gov

The reaction involves the [4+2] cycloaddition of singlet oxygen across the 9 and 10 positions of the anthracene ring to form a stable 9,10-endoperoxide. ias.ac.in This reaction quenches the fluorescence of the anthracene compound, a property that can be used to detect and quantify singlet oxygen. ias.ac.inscielo.org.co The efficiency of this trapping reaction is influenced by the substituents on the anthracene ring. ias.ac.in For instance, the rate of reaction for a coumarin-anthracene conjugate was found to be an order of magnitude less than that of 9-methylanthracene, demonstrating that electronic and steric factors of the substituents must be considered when designing anthracene-based sensors for singlet oxygen. ias.ac.in This reversible reaction allows some endoperoxides to store and later release singlet oxygen upon heating, providing a clean chemical source of this reactive species for further study. rsc.orgnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of organic molecules. Through DFT calculations, a detailed understanding of the geometry, electronic distribution, and reactivity of 9-(Methylaminomethyl)anthracene can be achieved.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the electronic excitation properties of a molecule. nih.govaimspress.com A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. nih.gov

For anthracene (B1667546) derivatives, the HOMO and LUMO are typically localized on the anthracene core. rsc.org DFT calculations on related anthracene-based zwitterions have shown that strategic substitutions can significantly alter the electronic structure and reduce the HOMO-LUMO gap. thieme-connect.de In the case of this compound, the introduction of the methylaminomethyl group at the 9-position is expected to influence the electronic distribution and the energies of the frontier orbitals. While specific DFT calculations for this compound are not widely published, studies on similar structures suggest that such substitutions can modulate the electronic properties. For instance, DFT calculations on other anthracene derivatives have shown HOMO-LUMO gaps in the range of 2.90–3.30 eV, classifying them as organic semiconductors. ias.ac.in

Theoretical conformational analysis and geometry optimization are essential for determining the most stable three-dimensional structure of a molecule. For this compound, the flexibility of the methylaminomethyl side chain introduces several possible conformations. DFT calculations can be employed to find the global minimum energy structure by optimizing the bond lengths, bond angles, and dihedral angles.

Systematic investigations on this compound have been carried out using Gaussian hybrid computational calculations to determine its structural parameters. rsc.org The optimized geometry is crucial for subsequent calculations of other properties, such as vibrational frequencies and electronic spectra. Studies on similar molecules, like 9-anthracenemethanol, have utilized DFT with various basis sets to achieve optimized geometries that are in good agreement with experimental X-ray diffraction data. researchgate.net

The reorganization energy (λ) is a critical parameter in the context of charge transport in organic materials. It quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. Lower reorganization energy is generally associated with higher charge carrier mobility. The total reorganization energy is composed of an inner-sphere contribution (from intramolecular vibrations) and an outer-sphere contribution (from the surrounding medium).

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For anthracene derivatives, the MEP can reveal how substituents alter the electrostatic landscape of the parent molecule. In a study on a related thioxanthene (B1196266) derivative, MEP analysis identified negative potential regions over the hydroxyl group and positive potential regions over the methyl groups. nih.gov For this compound, the nitrogen atom of the amino group is expected to be a region of negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the methyl and methylene (B1212753) groups, as well as the aromatic protons, would exhibit positive potential.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes such as conformational changes, solvent effects, and intermolecular interactions in condensed phases.

While specific MD simulations focused solely on this compound are not extensively documented, simulations of other anthracene derivatives provide a framework for understanding its potential behavior. For instance, MD simulations have been used to study the interaction of dibenz[a,h]anthracene (B1670416) with phospholipid bilayers, revealing how the molecule orients and partitions within the lipid environment. rsc.org Other MD studies have investigated the aggregation of cyclodextrins and their extraction of anthracene from non-aqueous phases. nih.gov Such simulations could be adapted to explore the behavior of this compound in various environments, such as in solution or within a polymer matrix, which is relevant for its application in materials science.

Intermolecular Interaction Analysis

The performance of organic materials is often dictated by the nature and strength of intermolecular interactions, which govern molecular packing in the solid state and aggregation in solution. For anthracene derivatives, π-π stacking and C-H···π interactions are particularly significant.

Studies on N-(ferrocenylmethyl)anthracene-9-carboxamide have detailed the key intermolecular forces, including amide-amide interactions, C-H···π interactions, and C-H···O hydrogen bonds, which dictate the crystal packing. nih.gov In other substituted anthracenes, intermolecular C–H⋯π interactions between different parts of the molecules can suppress non-radiative decay pathways, leading to enhanced emission properties under pressure. rsc.org The presence of the methylaminomethyl substituent in this compound offers possibilities for hydrogen bonding (N-H···X) in addition to the typical π-π and C-H···π interactions of the anthracene core, which would significantly influence its self-assembly and solid-state properties.

Supramolecular Arrangements and Crystal Packing

Detailed analysis of the crystal structure of this compound would reveal the specific intermolecular interactions that lead to its three-dimensional architecture. The presence of a secondary amine group introduces the potential for hydrogen bonding, where the amine hydrogen can act as a donor and the nitrogen atom as an acceptor. Furthermore, the extensive π-system of the anthracene core allows for π-π stacking interactions between adjacent molecules. The interplay of these forces, along with weaker C-H···π interactions, would define the supramolecular assembly.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | N-H | N | Formation of chains or networks |

| π-π Stacking | Anthracene Ring | Anthracene Ring | Stabilization of the crystal lattice |

| C-H···π Interactions | C-H bonds | Anthracene Ring | Directional forces influencing packing |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method used to study charge transfer and intermolecular interactions by examining the delocalization of electron density between filled and empty orbitals. In the context of this compound, NBO analysis would provide quantitative information about the strength of the hydrogen bonds and other non-covalent interactions present in its crystalline form.

For instance, the analysis would identify the donor-acceptor interactions, such as the interaction between the lone pair orbital of a nitrogen atom (donor) and the anti-bonding orbital of an N-H bond of a neighboring molecule (acceptor). The stabilization energy (E(2)) associated with this interaction, calculated through second-order perturbation theory within the NBO framework, provides a measure of the hydrogen bond strength. Similar analyses can be applied to understand the nature and magnitude of π-π stacking and C-H···π interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides another powerful tool for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density. By identifying critical points in the electron density, QTAIM can characterize the nature of these interactions.

In the crystal structure of this compound, a bond critical point (BCP) between a hydrogen atom of the amine group and the nitrogen atom of an adjacent molecule would provide definitive evidence of a hydrogen bond. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the interaction. A low value of ρ and a positive value of ∇²ρ are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. QTAIM can similarly be used to identify and characterize the bond paths associated with π-π stacking and C-H···π interactions, offering a comprehensive picture of the forces governing the supramolecular arrangement.

Prediction of Chemical Properties and Reactivity

Computational studies are crucial for predicting the chemical properties and reactivity of molecules like this compound. Theoretical investigations mentioned in the literature have focused on identifying its chemical reactivity. This involves calculating various molecular properties and reactivity descriptors.

Frontier molecular orbital (FMO) theory is a key component of these predictions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's reactivity. A small HOMO-LUMO gap generally suggests a more reactive species. The distribution of these orbitals also provides insight into the likely sites for electrophilic and nucleophilic attack.

Furthermore, calculated properties such as the molecular electrostatic potential (MEP) map can visually represent the electron distribution and highlight regions susceptible to electrophilic or nucleophilic attack. Mulliken charge analysis, another computational tool, can provide information about the charge distribution on individual atoms, further aiding in the prediction of reactive sites. While specific values for this compound are not publicly available, the abstract of a key study confirms that its chemical reactivity has been identified through such computational methods.

Advanced Materials Science Applications

Reactive Compatibilizers in Polymer Blends

The inherent incompatibility of many polymers is a significant challenge in creating polymer blends with desired properties. 9-(Methylaminomethyl)anthracene is utilized as a reactive compatibilizer to overcome this issue. evitachem.com Its primary function is to enhance the miscibility and, consequently, the mechanical properties of these blends. evitachem.com

The effectiveness of MAMA as a compatibilizer lies in the reactivity of its amine group. evitachem.com This group can form covalent bonds with functional groups present on different polymer chains, effectively creating a bridge at the interface between the immiscible polymers. evitachem.com This process leads to the formation of graft copolymers, which stabilize the blend's morphology and improve stress transfer between the phases.

Formation of Graft Copolymers (e.g., PS-g-PA6-MAMA)

A prime example of MAMA's role as a reactive compatibilizer is in blends of polystyrene (PS) and polyamide 6 (PA6). To enhance the compatibility of these two polymers, a graft copolymer, polystyrene-graft-polyamide 6-9-(methylaminomethyl)anthracene (PS-g-PA6-MAMA), is synthesized. evitachem.com

The formation of this graft copolymer involves a multi-step process. Initially, a polystyrene backbone is functionalized with a group that can react with MAMA. For instance, a polystyrene-co-3-isopropenyl-α,α′-dimethylbenzene isocyanate (PS-TMI) copolymer serves as a precursor. evitachem.com The isocyanate groups on this copolymer readily react with the methylamine (B109427) group of MAMA. Subsequently, the modified polystyrene-MAMA conjugate reacts with the terminal groups of PA6, resulting in the formation of the PS-g-PA6-MAMA graft copolymer at the interface of the PS and PA6 blend. evitachem.com The anthracene (B1667546) unit from MAMA also serves as a fluorescent tracer, allowing for the analysis of the blend's morphology. evitachem.com

Table 1: Key Components in the Formation of PS-g-PA6-MAMA

| Compound | Role |

|---|---|

| This compound (MAMA) | Reactive compatibilizer and fluorescent tracer. evitachem.com |

| Polystyrene (PS) | One of the primary immiscible polymers in the blend. |

| Polyamide 6 (PA6) | The second primary immiscible polymer in the blend. |

| Polystyrene-co-3-isopropenyl-α,α′-dimethylbenzene isocyanate (PS-TMI) | Precursor polymer that is functionalized with MAMA. evitachem.com |

| PS-g-PA6-MAMA | The resulting graft copolymer that enhances the compatibility of the PS/PA6 blend. evitachem.com |

Components in Electronic and Photonic Devices

The broader class of anthracene derivatives has been extensively investigated for its applications in electronic and photonic devices due to its excellent fluorescence properties. amerigoscientific.com These derivatives are frequently used as emitting materials in various optoelectronic applications.

The photoreactivity of silver(I) complexes of this compound has been noted, suggesting potential applications in solid-state photochemistry for the development of photoresponsive materials. evitachem.com However, based on available research, the specific role of this compound itself as a primary component in electronic and photonic devices is not well-documented.

Organic Light Emitting Diodes (OLEDs)

Organic Light Emitting Diodes (OLEDs) are a prominent technology where anthracene derivatives have found significant use, particularly as blue-light emitters. amerigoscientific.com The electroluminescent properties of the anthracene core make it an attractive candidate for the emissive layer in OLED devices.

While a wide array of anthracene derivatives have been synthesized and tested for their efficacy in OLEDs, there is currently no specific information available from the reviewed research to confirm the use of this compound in the fabrication of OLEDs. The research in this area tends to focus on other substituted anthracenes designed to enhance charge transport and emission efficiency.

Future Directions and Emerging Research Avenues

Development of Novel Analogs with Tuned Properties

The functionalization of the anthracene (B1667546) core is a key strategy for creating new materials with tailored electronic and photophysical characteristics. frontiersin.org The synthesis of anthracene derivatives is a burgeoning field of research, driven by their potential in organic electronics, photovoltaics, and medicinal chemistry. frontiersin.orgresearchgate.net The ability to modify the structure of anthracene, particularly at the 9 and 10 positions, can lead to compounds with enhanced fluorescence quantum yields or specific binding properties. mdpi.com

Future research will focus on creating a new generation of MAMA analogs by introducing various substituents onto the anthracene ring system or by modifying the aminomethyl side chain. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's absorption and emission spectra. nih.gov Research on other 9-substituted anthracene derivatives has shown that adding bulky conjugations can cause a red-shift in emission spectra, while converting a pyridine (B92270) moiety to a charged pyridinium (B92312) can lead to a marked red-shift in both absorption and emission. nih.gov Similarly, derivatization of the amine group can create ligands for specific metal ions or molecular targets. A study on dihydro-9,10-ethano-anthracene carboxamides found that exploration of the structure-activity relationship (SAR) identified compounds that could discriminate between different biological receptor activities. nih.gov The development of thiourea (B124793) derivatives of 9-(bromomethyl)-10-methylanthracene has also shown promise in creating compounds with specific biological effects. mdpi.com This targeted synthesis, often guided by transition metal-catalyzed reactions, allows for the creation of a diverse library of compounds with fine-tuned properties for specific applications. frontiersin.orgnih.gov

| Analog Type | Modification Strategy | Resulting Property Change | Potential Application |

| Phenyl-substituted anthracenes | Addition of bulky conjugated groups to a phenyl moiety at the 9-position | Red-shift in emission spectra nih.gov | Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| Pyridinium derivatives | Conversion of a pyridine group to a charged pyridinium | Marked red-shift in absorption and emission nih.gov | pH sensors, molecular probes |

| Dihydro-ethano-anthracene carboxamides | SAR exploration of the carboxamide group | Discrimination between transrepression and transactivation activities of the glucocorticoid receptor nih.gov | Selective receptor modulators |

| Thiourea derivatives | Substitution with various thiourea groups | Varied cytotoxic effects against glioma cells mdpi.com | Anticancer drug development |

Exploration of New Sensing Applications

Derivatives of 9-aminomethylanthracene are effective fluorescent chemosensors. researchgate.net Their mechanism often relies on photo-induced electron transfer (PET), where the fluorescence of the anthracene unit is quenched by a lone pair of electrons on the nitrogen atom. researchgate.net Interaction with specific analytes, such as metal cations or protons, can inhibit this PET process, leading to a significant increase in fluorescence intensity. researchgate.netnih.gov

Building on this principle, future research is geared towards developing highly selective and sensitive sensors for a wider range of analytes. For example, 9-N-Alkylaminomethylanthracene probes have been synthesized and shown to be selective for pentafluorophenol (B44920) (PFP) over other halophenols, with a detection limit of 2 μM in ethanol (B145695). rsc.org This selectivity is attributed to strong intermolecular hydrogen bonding. rsc.org Other anthracene-based sensors have demonstrated high selectivity for metal ions like Zn²⁺ and Al³⁺. researchgate.netnih.gov An anthracene carboxamide-based probe was developed for the rapid and sensitive detection of mitochondrial hypochlorite, a reactive oxygen species, with a low detection limit of 23 nM. nih.gov

Emerging research is also focused on the practical application of these sensors. This includes the development of portable test strip kits for on-site analysis and the use of these probes for bioimaging in living organisms. nih.gov For instance, a fluorescent probe for aluminum ions was successfully used to study its therapeutic potential against Al³⁺-induced toxicity in a Drosophila model of Alzheimer's disease, demonstrating the probe's sensing efficiency in a biological environment. nih.gov

| Sensor | Target Analyte | Sensing Mechanism | Detection Limit | Reference |

| 9-N-Alkylaminomethylanthracene (probe 1) | Pentafluorophenol (PFP) | Hydrogen bonding, fluorescence enhancement | 2 µM | rsc.org |

| (E)-N'-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide (AHB) | Aluminum (Al³⁺) | Chelation-Enhanced Fluorescence (CHEF), restricted PET | 0.498 nM | nih.gov |

| Poly({3-[2-(anthracen-9-ylmethyl)(3,5-dichlorophenyl)amino]-2-oxoethyl}-1-vinylimidazolium chloride) | Acetate (B1210297) (AcO⁻) | Colorimetric change | Not specified | researchgate.net |

| mito-ACS (anthracene carboxamide derivative) | Mitochondrial Hypochlorite (ClO⁻) | Fluorescence enhancement | 23 nM | nih.gov |

Advanced Drug Delivery Systems

9-(Methylaminomethyl)anthracene has been utilized as a model drug in studies focused on the development and characterization of drug delivery systems. scientificlabs.comsigmaaldrich.comalkalisci.com Its inherent fluorescence and well-defined chemical structure make it an excellent tool for investigating the release behaviors of drugs from various carrier materials, which can be monitored using UV-Vis spectroscopy. scientificlabs.comsigmaaldrich.com

The future in this area involves using MAMA and its analogs to design and test more sophisticated drug delivery vehicles. Research is exploring how MAMA is released from different matrices, particularly in response to specific triggers like enzymatic degradation. alkalisci.com This is critical for creating "smart" drug delivery systems that release their payload only at the site of disease, minimizing side effects. For example, MAMA can be incorporated into polymer-based systems, and its release can be studied to understand the degradation kinetics of the polymer carrier. The insights gained from using MAMA as a model compound are instrumental in developing effective delivery mechanisms for therapeutic agents.

Catalyst Development and Mechanistic Insights

While MAMA itself is not typically a catalyst, its structural framework is highly relevant to catalyst development. The anthracene core can be functionalized to create novel ligands for transition metal catalysis. frontiersin.org The synthesis of complex anthracene derivatives often relies on catalysts based on metals like palladium, rhodium, gold, and cobalt. frontiersin.orgresearchgate.netnih.gov

An emerging research avenue is the design of MAMA-derived ligands that can coordinate with metal centers to form new catalysts with unique reactivity and selectivity. The nitrogen and the aromatic rings of the MAMA scaffold offer multiple coordination sites. By analogy, anthracene-functionalized phosphanes have been used to create coordination compounds with specific photophysical behaviors. researchgate.net Future work could involve synthesizing chiral versions of MAMA-based ligands for asymmetric catalysis, a crucial area in pharmaceutical synthesis. Furthermore, studies on the catalytic hydrogenation of anthracene using bimetallic catalysts on supports like zeolites are providing insights into breaking down polyaromatic hydrocarbons. mdpi.com Understanding these mechanisms can inform the design of new catalysts for applications in green chemistry and raw material processing. mdpi.com

Computational Design of Functional Materials

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in guiding the development of new materials based on the anthracene scaffold. nih.govresearchgate.net DFT calculations allow researchers to predict the electronic structure, photophysical properties, and reactivity of novel MAMA analogs before engaging in potentially time-consuming and expensive synthesis. nih.govrsc.org

Future research will increasingly rely on a synergistic approach combining computational prediction with experimental validation. For example, DFT can be used to calculate the HOMO-LUMO energy gaps of proposed sensor molecules to predict their absorption and emission characteristics. researchgate.net It can also be used to model the interaction between a sensor and its target analyte, providing insights into the binding mechanism and selectivity, as has been done for PFP sensing. rsc.org This computational-first approach accelerates the discovery of new functional materials by allowing for the rapid screening of large virtual libraries of MAMA derivatives. This enables scientists to focus their synthetic efforts on the most promising candidates for applications in sensing, electronics, and beyond. nih.gov

Q & A

Q. What are the recommended synthetic routes for 9-(Methylaminomethyl)anthracene?

Methodological Answer:

- Step 1 : Start with anthracene derivatives functionalized at the 9-position. For example, 9-bromoanthracene (CAS 1564-64-3) can serve as a precursor for nucleophilic substitution reactions .

- Step 2 : Use reductive amination or Mannich reaction protocols to introduce the methylaminomethyl group. A modified approach similar to 9-aminoanthracene synthesis (e.g., SnCl₂/HCl reduction of nitro intermediates) could be adapted .

- Step 3 : Purify via column chromatography (n-hexane/EtOAc gradients) and confirm purity using TLC and HPLC (>98% by NMR and HPLC) .

Q. How can researchers verify the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Look for characteristic peaks: δ ~4.82 ppm (NH₂ in precursor intermediates) and aromatic protons at δ 7.39–8.00 ppm .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode may show the parent ion [MH]⁺ at m/z 222.127. However, fragmentation to anthracen-9-yl methylium (m/z 191.01) is common due to instability under ionization conditions .

- Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian or DFT calculations for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental spectral data be resolved?

Methodological Answer:

- Case Study : If the parent ion (m/z 222.128) is absent in ESI-MS (as observed in ), use high-resolution mass spectrometry (HRMS) or alternative ionization methods (e.g., MALDI-TOF) to confirm molecular weight.

- Troubleshooting : Computational tools like ORCA or ADF can model fragmentation pathways to identify why certain ions dominate. Adjust solvent conditions (e.g., ammonium formate buffer pH 7.0) to stabilize the parent ion .

Q. What experimental designs are optimal for studying photostability in optoelectronic applications?

Methodological Answer:

- Photodegradation Assay : Exclude oxygen by working under inert atmosphere (N₂/Ar) to isolate photooxidation effects. Use UV-Vis spectroscopy (250–450 nm) to track absorbance changes over time .

- Kinetic Analysis : Fit decay curves to pseudo-first-order models. For example, 9-[(E)-2-phenylethenyl]anthracene derivatives show stability up to 460 nm, with molar extinction coefficients >17,500 dm³mol⁻¹cm⁻¹ at 389 nm .

- Device Integration : Test in OLED or photocurable resin matrices (e.g., with CADE monomers) to evaluate performance under operational conditions .

Q. How does the compound’s stability impact its use in biological or catalytic systems?

Methodological Answer:

- Hydrolytic Stability : Conduct pH-dependent stability studies (pH 2–12) using HPLC-MS. For example, anthracene derivatives with electron-donating groups (e.g., –SCH₃) show enhanced resistance to hydrolysis .

- Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds. Derivatives like 9-(Pent-4-enyl)anthracene remain stable up to 200°C, making them suitable for high-temperature applications .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

- Quality Control : Implement strict reaction monitoring (e.g., in situ FTIR for intermediate detection). For reproducibility, standardize purification protocols (e.g., recrystallization from EtOH/water mixtures) .

- Statistical Analysis : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). For example, SnCl₂ concentration in reductive amination critically affects yield .

Q. What are best practices for handling air- or light-sensitive derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.